molecular formula C8H17NO B1373779 (1-Aminocycloheptyl)methanol CAS No. 814254-62-1

(1-Aminocycloheptyl)methanol

Cat. No.: B1373779
CAS No.: 814254-62-1
M. Wt: 143.23 g/mol
InChI Key: YCUBUBCODJSBIC-UHFFFAOYSA-N
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Description

(1-Aminocycloheptyl)methanol is an organic compound with the molecular formula C8H17NO. It is characterized by a cycloheptyl ring substituted with an amino group and a hydroxyl group.

Mechanism of Action

Target of Action

(1-Aminocycloheptyl)methanol (ACMH) is a potent and selective inhibitor of coagulation . Its primary targets are prothrombin and thrombin , key enzymes in the coagulation cascade .

Mode of Action

ACMH binds to the active site of both prothrombin and thrombin, inhibiting their ability to convert fibrinogen into fibrin .

Biochemical Pathways

The primary biochemical pathway affected by ACMH is the coagulation cascade . By inhibiting the conversion of fibrinogen to fibrin, ACMH disrupts the final common pathway of the coagulation cascade, preventing the formation of stable blood clots .

Pharmacokinetics

It has been suggested that acmh may have a greater inhibitory effect on coagulation when it is given systemically rather than orally . This could indicate that its bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the route of administration.

Result of Action

The primary result of ACMH’s action is a decrease in the formation of clots . This can prevent thrombosis, but it can also lead to uncontrolled bleeding if not properly managed. Therefore, the use of ACMH as an anticoagulant would need to be carefully monitored.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocycloheptyl)methanol typically involves the reduction of 1-Amino-1-cycloheptanecarboxylic acid. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Aminocycloheptyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Aminocycloheptyl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (1-Aminocycloheptyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on a seven-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

(1-aminocycloheptyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUBUBCODJSBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814254-62-1
Record name (1-Aminocycloheptyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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